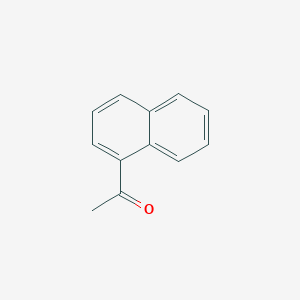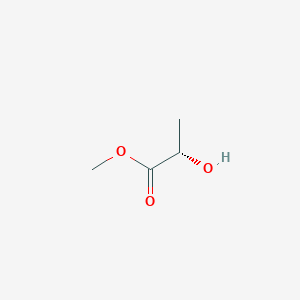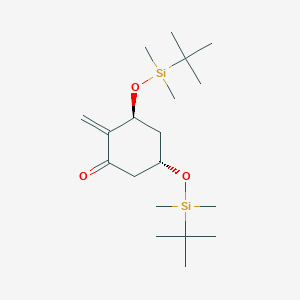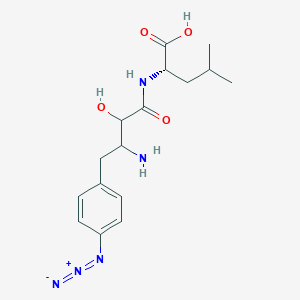
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine, also known as AHBLeu, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in biochemical research. AHBLeu is a photoactivatable probe that can be used to study protein-protein interactions and protein localization in living cells.
Mécanisme D'action
The mechanism of action of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the photoactivation of the azide group to form a highly reactive nitrene, which can crosslink with nearby amino acid residues. This covalent crosslinking allows for the identification of protein-protein interactions and protein localization in living cells.
Effets Biochimiques Et Physiologiques
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has no known biochemical or physiological effects on living organisms. It is a synthetic amino acid derivative that is specifically designed for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its ability to selectively label proteins in living cells without affecting their function. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can also be used to study protein-protein interactions and protein localization in real-time, which provides valuable insights into the dynamic behavior of proteins in living cells.
One of the limitations of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its dependence on UV light for photoactivation. This limits its use in certain experimental conditions, such as in tissues that are not accessible to UV light. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine also requires genetic code expansion techniques for incorporation into proteins, which can be challenging and time-consuming.
Orientations Futures
There are several future directions for the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in scientific research. One direction is the development of new photoactivatable probes that can be activated using visible light, which would expand the range of experimental conditions in which (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be used. Another direction is the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in conjunction with other imaging techniques, such as super-resolution microscopy, to study protein-protein interactions and protein localization at higher spatial resolution. Finally, the incorporation of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine into specific proteins of interest can be used to study their function and regulation in living cells.
Méthodes De Synthèse
The synthesis of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the reaction of leucine with para-azidophenylalanine, followed by the reduction of the azide group using sodium borohydride. The resulting compound is then treated with di-tert-butyl dicarbonate to protect the amino and carboxyl groups, and subsequently, the hydroxyl group is deprotected using trifluoroacetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has been widely used in scientific research to study protein-protein interactions and protein localization. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be incorporated into proteins using genetic code expansion techniques, where it replaces a natural amino acid in the protein sequence. Upon exposure to UV light, the azide group in (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is converted into a highly reactive nitrene, which can covalently crosslink with nearby amino acid residues. This allows for the identification of protein-protein interactions and the determination of protein localization in living cells.
Propriétés
Numéro CAS |
139915-04-1 |
|---|---|
Nom du produit |
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine |
Formule moléculaire |
C16H23N5O4 |
Poids moléculaire |
349.38 g/mol |
Nom IUPAC |
(2S)-2-[[3-amino-4-(4-azidophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1 |
Clé InChI |
CIMBZJOQGIUTBC-MOKVOYLWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
Synonymes |
(3-amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine (3H)-beta-azidobestatin azidobestatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



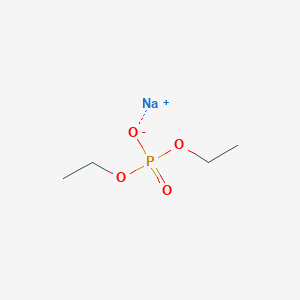
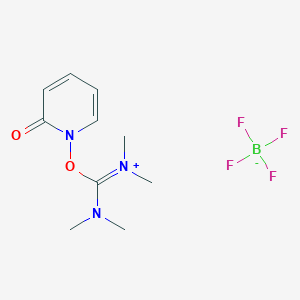
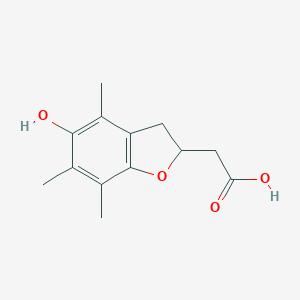
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
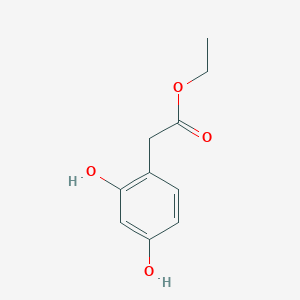
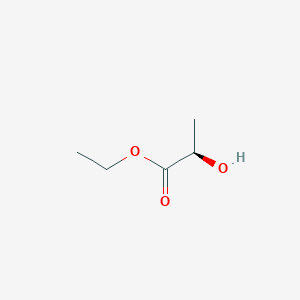
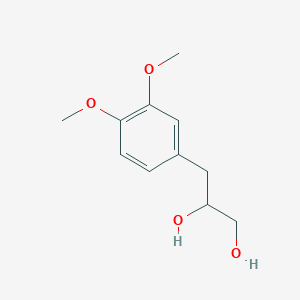
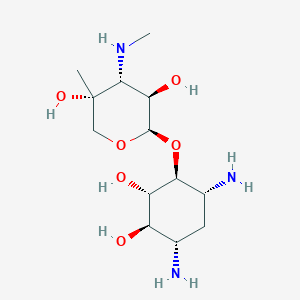
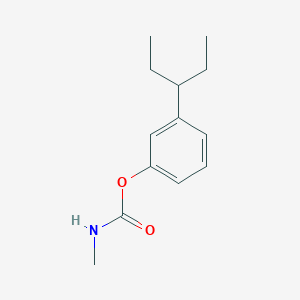
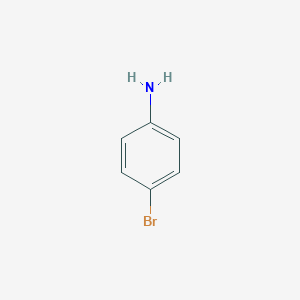
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
